molecular formula C10H18N2O3 B8108427 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone

Cat. No.: B8108427
M. Wt: 214.26 g/mol
InChI Key: HZFVILOPNWKYTO-UHFFFAOYSA-N
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Description

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone is a spirocyclic compound featuring a fused bicyclic structure with two oxygen atoms (1,8-dioxa) and two nitrogen atoms (4,11-diaza) in a [5.6] ring system. The ethanone group is positioned at the 11-nitrogen atom. This scaffold is notable for its conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability .

Properties

IUPAC Name

1-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(13)12-3-5-14-8-10(7-12)6-11-2-4-15-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFVILOPNWKYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC2(C1)CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Application Insights
1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone (Target) ~C10H16N2O3 ~212.25 Ethanone at 11-N; spirocyclic O/N heteroatoms Core scaffold for drug discovery
1-{1,8-Dioxa-4,11-Diazaspiro[5.6]dodecan-4-yl}-2-(2,2,3,3-tetrafluoropropoxy)ethan-1-one C16H21F4N2O4 381.35 Tetrafluoropropoxy-ethyl group at 4-N Enhanced lipophilicity for CNS penetration
4-Phenyl-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One C14H18N2O3 262.31 Phenyl at 4-N; ketone at 3-position Aromatic interactions in receptor binding
tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]dodecane-11-carboxylate C13H24N2O4 272.35 tert-Butyl ester protecting group at 11-N Synthetic intermediate for amine protection
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- C10H17NO2 183.25 Oxazole ring with propyl and dimethyl groups Non-spiro heterocycle with planar geometry

Key Research Findings

Spirocyclic vs. Non-Spirocyclic Analogs: The spirocyclic core of the target compound imposes conformational restraint, reducing entropy penalties during protein-ligand interactions compared to flexible analogs like 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)-ethanone . The oxazole-based analog () exhibits higher planarity, which may favor π-π stacking but lacks the stereochemical diversity of spiro systems .

Impact of Fluorination :

  • The tetrafluoropropoxy derivative () demonstrates increased lipophilicity (predicted XLogP3 ~1.5 vs. ~0.8 for the target compound), enhancing blood-brain barrier permeability in preclinical studies .

Role of Protecting Groups :

  • tert-Butyl derivatives (e.g., ) are critical intermediates in synthesis, offering improved stability during coupling reactions. Their higher molecular weight (~272 g/mol) and reduced polarity make them unsuitable for direct therapeutic use but vital for stepwise synthesis .

Aromatic vs. However, this modification increases molecular weight by ~50 g/mol compared to the target compound, which may affect pharmacokinetics .

Biological Activity

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone, with the CAS number 1422065-61-9, is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.26 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings from research studies.

Antidiabetic Activity

One of the primary areas of research focuses on the compound's potential antidiabetic effects. In vitro studies have indicated that it may inhibit protein tyrosine phosphatase 1B (PTP1B), an important target for the treatment of type 2 diabetes. Inhibition of PTP1B can enhance insulin signaling pathways, thereby improving glucose uptake in cells.

Neuroprotective Effects

Research has also suggested neuroprotective properties. The compound's ability to cross the blood-brain barrier (BBB) has been assessed using synthetic BBB models. Preliminary results indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Activity

Preliminary antimicrobial assays have shown that this compound exhibits activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Study FocusMethodologyKey Findings
Antidiabetic ActivityIn vitro PTP1B inhibition assaySignificant inhibition of PTP1B leading to enhanced insulin signaling .
NeuroprotectionBBB permeability assaysDemonstrated ability to protect neuronal cells from oxidative stress .
Antimicrobial ActivityDisc diffusion methodEffective against several bacterial strains .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, key proposed mechanisms include:

  • PTP1B Inhibition : By inhibiting PTP1B, the compound enhances insulin receptor signaling.
  • Antioxidant Activity : Potential scavenging of reactive oxygen species (ROS), contributing to neuroprotection.
  • Membrane Disruption : Possible alteration of microbial cell membrane integrity leading to cell death.

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